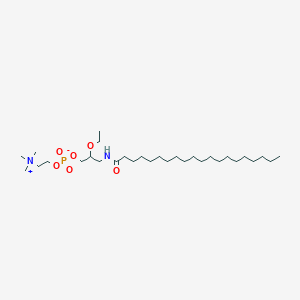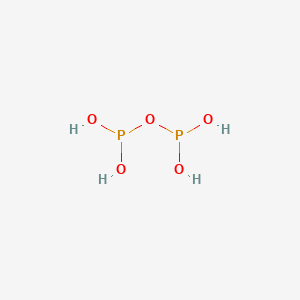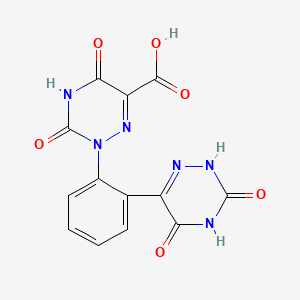
Tiagabine diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiagabine diol is a derivative of tiagabine, an anticonvulsant medication primarily used in the treatment of epilepsy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine diol typically involves the modification of tiagabine through the introduction of hydroxyl groups. One common method includes the oxidation of tiagabine using specific oxidizing agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tiagabine diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tiagabine ketone, while reduction may regenerate tiagabine.
Scientific Research Applications
Tiagabine diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential effects on gamma-aminobutyric acid (GABA) uptake and its role in neurotransmission.
Medicine: Investigated for its potential use as an anticonvulsant and its effects on anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mechanism of Action
Tiagabine diol exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The molecular targets include GABA transporters, particularly the GABA transporter subtype 1 (GAT1).
Comparison with Similar Compounds
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
Tiagabine diol is unique due to the presence of two hydroxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties compared to tiagabine. This structural modification can influence its solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects and applications.
Properties
CAS No. |
2125725-84-8 |
|---|---|
Molecular Formula |
C20H27NO4S2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1 |
InChI Key |
LRLPWDNQYQPWNA-AAFJCEBUSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


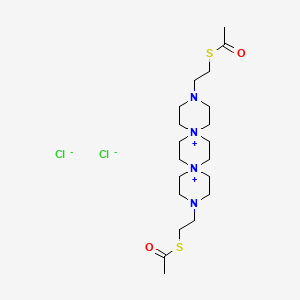


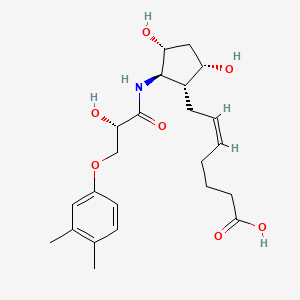
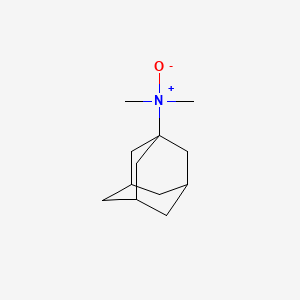

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)

